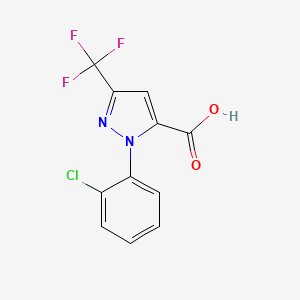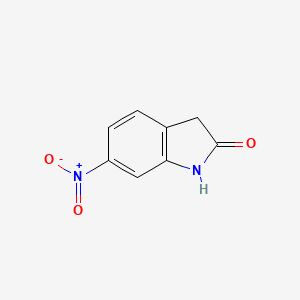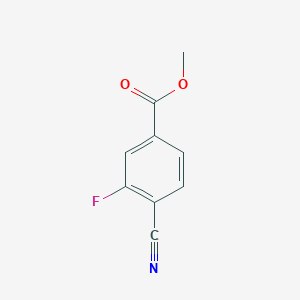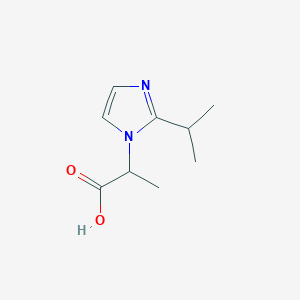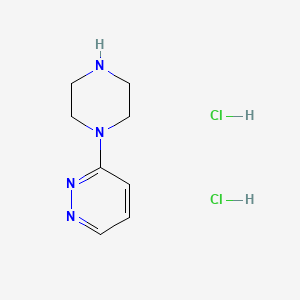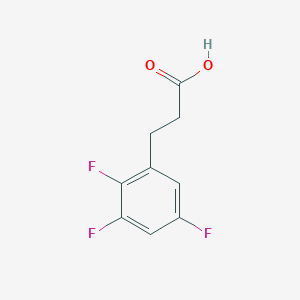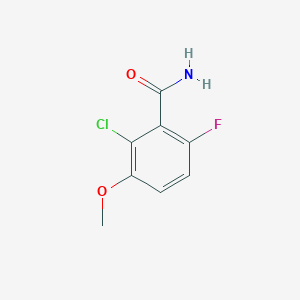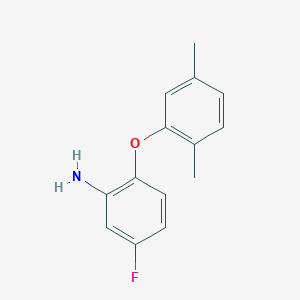
2-(2,5-Dimethylphenoxy)-5-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,5-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide” is a rare and unique chemical provided by Sigma-Aldrich . It’s important to note that the buyer assumes responsibility to confirm the product identity and/or purity .
Synthesis Analysis
The synthesis of related compounds such as “2,2-dimethyl-2H-chromene derivatives” and “2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates” has been described in the literature . These processes involve reactions with commercially available starting materials and are characterized by spectroscopic analysis .Molecular Structure Analysis
The molecular structure of related compounds like “5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid” (also known as gemfibrozil) and “2-{2-[(2,5-Dimethylphenoxy)methyl]phenyl}-2-(methoxyimino)-N-methylacetamide” have been analyzed . The structure of gemfibrozil contains two molecules in the asymmetric unit, which are linked via two O—H O hydrogen bonds .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2,5-Dimethylphenoxy)-5-fluoroaniline” are not available, related compounds have been studied. For instance, “3-Imino (hydrazono)-3H-furan-2-ones” are known to undergo decyclization reactions when attacked by NH- and OH-nucleophiles .Applications De Recherche Scientifique
Fluorescent Molecular Probes
2-(2,5-Dimethylphenoxy)-5-fluoroaniline and its derivatives are used in developing fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, indicating their potential in studying various biological events and processes due to their fluorescence-environment dependence, long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and significant Stokes shift (Diwu et al., 1997).
Fluorographic Detection in Polyacrylamide Gels
In the fluorographic detection of radioactivity in polyacrylamide gels, 2,5-diphenyloxazole derivatives, including compounds related to 2-(2,5-Dimethylphenoxy)-5-fluoroaniline, are used. This technique allows for the efficient and sensitive detection of radioactivity, presenting a simple alternative method for fluorographic analysis (Skinner & Griswold, 1983).
Nonlinear Optics Materials
2-(2,5-Dimethylphenoxy)-5-fluoroaniline and similar compounds are investigated for their potential in nonlinear optics (NLO). They exhibit properties like C–H...F and C–H...π hydrogen bonds, forming dimeric units and two-dimensional networks, which are crucial for NLO applications (Boese et al., 2002).
Radiation-Activated Antitumor Prodrugs
Research indicates the use of 2-(2,5-Dimethylphenoxy)-5-fluoroaniline derivatives in synthesizing novel radiation-activated antitumor prodrugs. These compounds release antitumor agents upon one-electron reductive cleavage in anoxic aqueous solutions, making them promising for the radiotherapy of hypoxic tumor cells (Mori, Hatta & Nishimoto, 2000).
Genetically Encoded Fluorescent Amino Acids
2-(2,5-Dimethylphenoxy)-5-fluoroaniline is also explored in the field of genetically encoded fluorescent amino acids. It facilitates the selective incorporation of fluorophores into proteins at defined sites, which is significant for studying protein dynamics, interactions, and structures (Summerer et al., 2006).
Tritium Detection in Gels
This compound and its derivatives are used in detecting tritium in polyacrylamide gels. The method involves soaking the gel in a solution containing the compound, providing a sensitive means to detect low levels of tritium (Bonner & Laskey, 1974).
Vibrational Spectroscopic Investigation
2-(2,5-Dimethylphenoxy)-5-fluoroaniline plays a role in vibrational spectroscopy. Its spectral properties are investigated for insights into molecular structure and interactions, aiding in the study of molecular dynamics and chemical properties (Priya, Benitta & James, 2011).
Organoaluminium Complexes
The compound is also significant in the synthesis of organoaluminium complexes, which are important in various chemical reactions and materials science (Lee & Liang, 2005).
Mercury Ion Detection
It is used in the development of optical fiber chemical sensors for the detection of mercury ions, demonstrating excellent selectivity and response characteristics (Zhang et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(15)8-12(13)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRIAYSUSZFDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenoxy)-5-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






